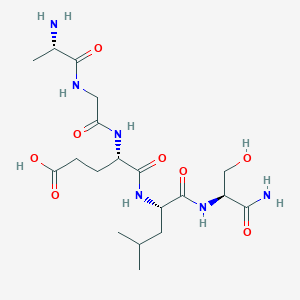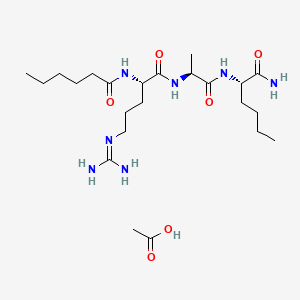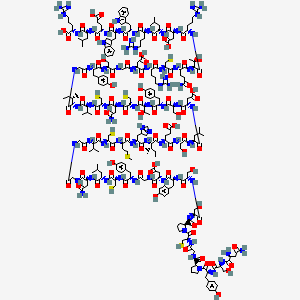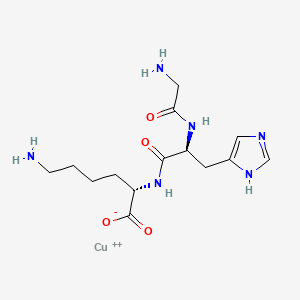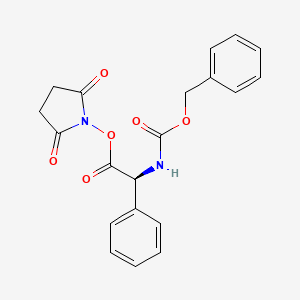
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains an amino acid derivative given the presence of carbonyl groups and the dioxopyrrolidinyl group . It’s likely to be a white to off-white powder or crystals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of aminophenol derivatives . Enantioselective synthesis methods, including asymmetric synthesis, are often used for such compounds .Chemical Reactions Analysis
The compound, due to the presence of the benzylic group, might undergo oxidation and reduction reactions . Also, it might participate in carbonylation reactions .Scientific Research Applications
Carbonyl Compound Reactivity
Carbonyl compounds, including those similar in reactivity to the chemical , are crucial in various chemical reactions, such as nucleophilic displacements. These reactions are fundamental in the synthesis of numerous biologically active molecules, highlighting the importance of understanding carbonyl reactivity for developing new pharmaceuticals and materials (Dey, 2015).
Nitrogen Metabolism Modulation
Ammonia-scavenging drugs, such as benzoate and phenylacetate/phenylbutyrate, offer insights into modulating hepatic nitrogen metabolism. These compounds provide alternative pathways for nitrogen disposal, crucial in treating urea cycle disorders and potentially liver disease, illustrating the therapeutic potential of manipulating nitrogen metabolism (de las Heras et al., 2017).
Aromatic Compound Biodegradation
The biodegradation of aromatic compounds by bacteria such as Escherichia coli is a significant area of research, with implications for environmental remediation and understanding microbial metabolism. This research area is relevant for compounds containing aromatic structures and may provide insights into biotechnological applications for waste treatment and bioconversion processes (Díaz et al., 2001).
Optoelectronic Material Development
Compounds containing pyrrolidine rings, similar in structure to the core of the compound , have been extensively researched for their applications in optoelectronic materials. These studies highlight the versatility of such compounds in developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the potential for chemical compounds with specific functional groups in advanced technology applications (Lipunova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSWDYNUOPUKB-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679834 |
Source


|
| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate | |
CAS RN |
146118-22-1 |
Source


|
| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


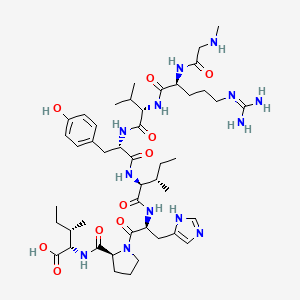

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
